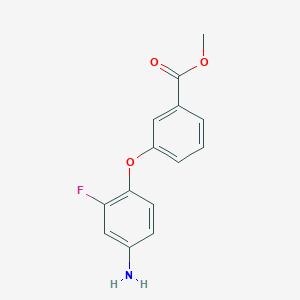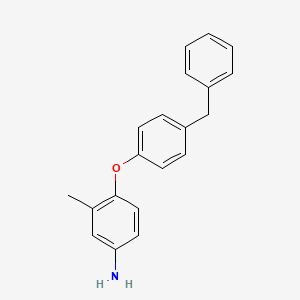
4-(4-Benzylphenoxy)-3-methylaniline
Descripción general
Descripción
4-(4-Benzylphenoxy)-3-methylaniline, commonly referred to as 4-BPM, is an organic compound with a molecular formula of C15H17NO. It is a derivative of aniline and is used in various scientific research applications. 4-BPM has been used in the synthesis of drugs, as well as in the research of biochemical and physiological effects. Its unique properties make it an ideal compound for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-BPM has a wide range of scientific research applications. It is commonly used in the synthesis of drugs and other compounds, as well as in the research of biochemical and physiological effects. For example, 4-BPM has been used in the synthesis of an antifungal drug, as well as in the research of the effects of various drugs on the central nervous system. Additionally, 4-BPM has been used in the synthesis of various polymers and in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 4-BPM is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, 4-BPM has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-BPM has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-BPM has been studied for its biochemical and physiological effects. In animal studies, 4-BPM has been shown to reduce inflammation, improve cognitive function, and reduce the risk of cancer. Additionally, 4-BPM has been shown to reduce the risk of cardiovascular disease, reduce cholesterol levels, and improve blood sugar control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BPM has several advantages when used in laboratory experiments. It is inexpensive and readily available, and its unique properties make it an ideal compound for a variety of experiments. Additionally, 4-BPM is relatively stable and has a low toxicity. However, there are some limitations to using 4-BPM in laboratory experiments. It can be difficult to synthesize and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for 4-BPM research. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its mechanism of action and to develop new synthesis methods. Another potential direction is to explore the potential applications of 4-BPM in drug synthesis and development. Finally, further research could be conducted to explore the potential of 4-BPM as an inhibitor of enzymes involved in various diseases and disorders.
Propiedades
IUPAC Name |
4-(4-benzylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-13-18(21)9-12-20(15)22-19-10-7-17(8-11-19)14-16-5-3-2-4-6-16/h2-13H,14,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLTVSCVLNJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



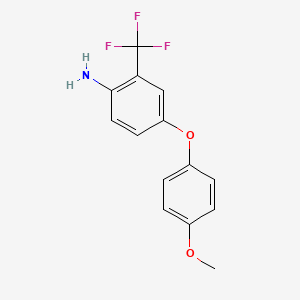
![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)


![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)
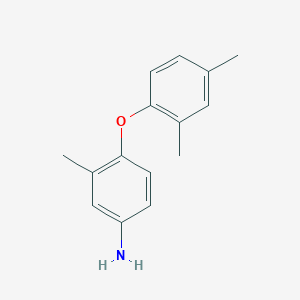

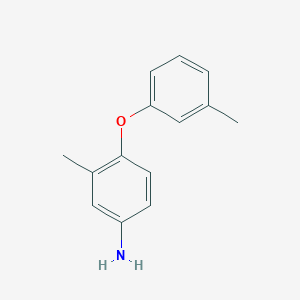
![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)



![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3171189.png)
